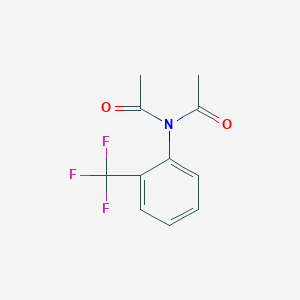![molecular formula C20H15BO2 B8330761 B-[3-(9-Phenanthrenyl)phenyl]boronic acid](/img/structure/B8330761.png)
B-[3-(9-Phenanthrenyl)phenyl]boronic acid
描述
B-[3-(9-Phenanthrenyl)phenyl]boronic acid is an organoboron compound that features a phenylboronic acid moiety attached to a phenanthrene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[3-(9-Phenanthrenyl)phenyl]boronic acid typically involves the reaction of 9-bromo-phenanthrene with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
化学反应分析
Types of Reactions
B-[3-(9-Phenanthrenyl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or other organic solvents.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
科学研究应用
B-[3-(9-Phenanthrenyl)phenyl]boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which B-[3-(9-Phenanthrenyl)phenyl]boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of biaryl compounds .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the phenanthrene ring.
3-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group instead of a phenanthrene ring.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
B-[3-(9-Phenanthrenyl)phenyl]boronic acid is unique due to the presence of the phenanthrene ring, which imparts additional steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of complex organic molecules .
属性
分子式 |
C20H15BO2 |
|---|---|
分子量 |
298.1 g/mol |
IUPAC 名称 |
(3-phenanthren-9-ylphenyl)boronic acid |
InChI |
InChI=1S/C20H15BO2/c22-21(23)16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13,22-23H |
InChI 键 |
NGZGJCQVEUFTHA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Methyl-alpha-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol](/img/structure/B8330745.png)

![2-[(5-Amino-6-Chloro-4-pyrimidinyl)amino]ethyl cyanide](/img/structure/B8330762.png)


![Cyclopropyl-[1-(5-methyl-pyrazin-2-yl)-piperidin-4-yl]amine](/img/structure/B8330780.png)

